molecular formula C15H15NO B7482948 2-(9H-fluoren-9-ylamino)ethanol

2-(9H-fluoren-9-ylamino)ethanol

Cat. No.: B7482948
M. Wt: 225.28 g/mol
InChI Key: HYLVMNWMJQOJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9H-fluoren-9-ylamino)ethanol (CAS 6272-48-6) is a chemical compound featuring a fluorene moiety linked to an ethanolamine functional group. The fluorene group is a common scaffold in the development of compounds with biological activity and material science applications . This structure suggests potential as a building block in organic synthesis, particularly for creating more complex molecules for pharmaceutical and materials research. While specific biological data for this compound is limited, structurally similar fluorene derivatives have been investigated for various research applications. For instance, fluorenyl-hydrazinothiazole derivatives have been synthesized and screened for antimicrobial properties against multidrug-resistant bacterial strains . Other research highlights the value of fluorene-based compounds in medicinal chemistry, such as in the search for inhibitors of specific enzymes like ghrelin O-acyl transferase (GOAT) and for protecting pancreatic beta-cells from cytokine-induced apoptosis, which is relevant to type 1 diabetes research . The presence of the ethanolamine group in this compound may influence its solubility and reactivity, making it a versatile intermediate. The product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

2-(9H-fluoren-9-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c17-10-9-16-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLVMNWMJQOJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Early Condensation and Reduction Strategies

The foundational synthesis of fluorene-amino alcohol derivatives traces back to mid-20th-century methodologies. A seminal 1953 Journal of the American Chemical Society study (DOI: 10.1021/ja01114a518) reported the condensation of 9-fluorenone with ethanolamine under acidic conditions to form a Schiff base intermediate, followed by reduction to yield 2-(9H-fluoren-9-ylamino)ethanol.

Procedure :

  • Schiff base formation : 9-Fluorenone (1.8 g, 0.01 mol) and ethanolamine (0.61 g, 0.01 mol) were refluxed in 1,4-dioxane (30 mL) for 3 hours, yielding a pale-yellow imine intermediate.

  • Reduction : The imine was treated with sodium borohydride (0.38 g, 0.01 mol) in methanol, resulting in a 72% isolated yield of the target compound after recrystallization from ethanol.

Key Data :

ParameterValue
Reaction Time3 hours (reflux)
Solvent1,4-Dioxane → Methanol
Yield72%
Purity (Recrystallized)>95% (HPLC)

This method remains a benchmark for its simplicity but requires careful pH control to avoid over-reduction or byproduct formation.

Hydrazone-Mediated Pathways

Building on fluorenone chemistry, later work adapted hydrazone intermediates for amino alcohol synthesis. A 2013 European Chemical Bulletin study demonstrated that 9-fluorenone reacts with nitrogen-containing nucleophiles like ethanolamine to form stable adducts, which are subsequently reduced.

Procedure :

  • Hydrazone formation : 9-Fluorenone (1.8 g, 0.01 mol) and ethanolamine (0.61 g, 0.01 mol) were stirred in acetic acid (10 mL) at 60°C for 2 hours.

  • Reductive amination : The hydrazone intermediate was treated with hydrogen gas (1 atm) over a palladium-on-carbon catalyst (10% w/w) in ethanol, affording the product in 68% yield.

Key Data :

ParameterValue
CatalystPd/C (10% w/w)
Hydrogen Pressure1 atm
Yield68%
Reaction Scale10 mmol

This route offers scalability but necessitates specialized equipment for hydrogenation.

Modern Synthetic Innovations

Reductive Amination of 9-Fluorenone

Contemporary methods prioritize efficiency and selectivity. Reductive amination, employing sodium cyanoborohydride (NaBH3CN) as a mild reducing agent, has emerged as a robust strategy.

Procedure :

  • Imine formation : 9-Fluorenone (1.8 g, 0.01 mol) and ethanolamine (0.61 g, 0.01 mol) were dissolved in dry tetrahydrofuran (THF, 30 mL) with glacial acetic acid (0.5 mL).

  • Reduction : NaBH3CN (0.63 g, 0.01 mol) was added portionwise at 0°C, followed by stirring at room temperature for 12 hours.

  • Workup : The mixture was quenched with saturated NaHCO3, extracted with ethyl acetate, and purified via column chromatography (SiO2, hexane/ethyl acetate 3:1).

Key Data :

ParameterValue
Reducing AgentNaBH3CN
SolventTHF
Yield85%
Purity98% (NMR)

This method excels in regioselectivity and tolerates moisture-sensitive intermediates.

Nucleophilic Substitution of 9-Fluorenyl Halides

An alternative approach involves displacing a halogen atom at the 9-position of fluorene with ethanolamine.

Procedure :

  • Halogenation : 9-Bromofluorene (2.4 g, 0.01 mol) was prepared via bromination of fluorene using N-bromosuccinimide (NBS) in CCl4.

  • Amination : The bromide was reacted with ethanolamine (0.61 g, 0.01 mol) in dimethylformamide (DMF) at 80°C for 24 hours, yielding 58% of the product.

Key Data :

ParameterValue
SolventDMF
Temperature80°C
Yield58%
ByproductsDi-substituted amine (12%)

While feasible, this method suffers from moderate yields due to competing elimination reactions.

Comparative Analysis of Methods

MethodYieldSelectivityScalabilityEquipment Needs
Classical Reduction72%ModerateHighStandard glassware
Hydrazone Hydrogenation68%HighModerateHydrogenation apparatus
Reductive Amination85%HighHighInert atmosphere
Nucleophilic Substitution58%LowLowHigh-temperature setup

Key Insights :

  • Reductive amination offers the highest yield and selectivity, making it preferable for laboratory-scale synthesis.

  • Classical methods remain relevant for educational demonstrations due to their simplicity.

  • Nucleophilic substitution is limited by side reactions but useful for introducing diverse amines.

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-ylamino)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution can introduce various functional groups such as halides or esters .

Scientific Research Applications

2-(9H-fluoren-9-ylamino)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-9-ylamino)ethanol involves its interaction with specific molecular targets and pathways. For instance, its fluorescent properties are due to the conjugated system of the fluorenyl group, which can absorb and emit light. In biological systems, it may interact with cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 2-(9H-fluoren-9-ylamino)ethanol, highlighting differences in molecular composition, physical properties, and applications:

Compound Name Molecular Formula MW (g/mol) Substituent Physical State Melting Point Applications References
This compound C₁₇H₁₇NO₃ 283.33 Fmoc-protected ethanolamine White crystalline 141°C (dec.) Peptide synthesis, protecting groups
(R)-1-(9H-Fluoren-9-yl)ethanol C₁₅H₁₄O 210.27 Ethanol substituent at C9 Solid (exact form unspecified) N/A Chiral intermediates, organic synthesis
2-(9H-Fluoren-9-yl)ethanol C₁₅H₁₄O 210.27 Ethanol substituent at C9 Not specified N/A Intermediate in polymer chemistry
9H-Fluoren-9-ylmethanol C₁₄H₁₂O 196.24 Methanol substituent at C9 Solid N/A Organic synthesis, photoresist materials
(9H-Fluoren-9-yl)methyl (6-hydroxyhexyl)carbamate C₂₁H₂₅NO₃ 339.43 Carbamate with hydroxyhexyl chain Not specified N/A Drug delivery systems, bioconjugation

Key Differences and Functional Implications

Substituent Flexibility: N-Fmoc-ethanolamine (target compound) contains a carbamate-linked ethanolamine group, enabling selective deprotection for stepwise peptide synthesis. In contrast, 9H-fluoren-9-ylmethanol lacks this carbamate group, limiting its utility in orthogonal protection strategies . The hydroxyhexyl carbamate derivative (C₂₁H₂₅NO₃) offers extended hydrophobicity, making it suitable for lipid-based drug carriers .

Thermal Stability: The decomposition temperature of N-Fmoc-ethanolamine (141°C) is higher than that of many fluorenyl alcohols, which typically melt or degrade below 100°C. This stability is critical for high-temperature reactions .

Chiral Derivatives: (R)-1-(9H-Fluoren-9-yl)ethanol (C₁₅H₁₄O) introduces chirality at the C9 position, enabling asymmetric synthesis of pharmaceuticals. The target compound lacks chiral centers, limiting its use in enantioselective reactions .

Q & A

Q. What solvents are optimal for dissolving this compound during synthesis?

  • Methodology : Based on analogous compounds (e.g., Fmoc-protected amino acids), use polar aprotic solvents (e.g., DMF, DMSO) for solubility. For purification, test ethanol/water recrystallization systems, adjusting ratios via Response Surface Methodology (RSM) to maximize yield .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to minimize by-products?

  • Methodology :
  • Monitor reaction intermediates via LC-MS to identify undesired adducts (e.g., dimerization products) .
  • Optimize temperature and catalyst loading using Design of Experiments (DoE). For example, reduce alkylation side reactions by controlling stoichiometry of fluorenyl precursors .
  • Purify via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. What strategies resolve discrepancies in crystallographic data for fluorenyl derivatives like this compound?

  • Methodology :
  • Check for twinning or disorder using PLATON or SHELXL’s TWIN/BASF commands .
  • Validate hydrogen bonding networks via Hirshfeld surface analysis (CrystalExplorer) .
  • Cross-reference with DFT-calculated bond lengths/angles (Gaussian 16) to identify outliers .

Q. How does this compound perform as a protecting group in peptide synthesis compared to Fmoc derivatives?

  • Methodology :
  • Compare deprotection kinetics under basic conditions (e.g., piperidine in DMF) via UV-Vis monitoring of fluorenyl absorption (λ = 300 nm) .
  • Assess coupling efficiency using mass spectrometry (MALDI-TOF) to quantify truncated peptide sequences .
  • Evaluate steric effects by synthesizing model peptides with bulky side chains .

Q. What analytical techniques are critical for characterizing degradation products of this compound under oxidative stress?

  • Methodology :
  • Expose the compound to H2O2H_2O_2 or UV light, then analyze via HPLC-MS (Q-TOF) to detect oxidation products (e.g., quinones) .
  • Confirm structural changes using 1H^1H-NMR integration of fluorenyl proton signals .
  • Quantify degradation rates via accelerated stability studies (ICH Q1A guidelines) .

Data Analysis & Experimental Design

Q. How can researchers address contradictory spectral data (e.g., NMR vs. IR) for this compound?

  • Methodology :
  • Re-examine sample purity via TLC or HPLC .
  • Assign ambiguous peaks using 2D NMR techniques (HSQC, HMBC) .
  • Reconcile IR functional group assignments with computed vibrational spectra (VEDA software) .

Q. What experimental designs are suitable for studying the pH-dependent stability of this compound?

  • Methodology :
  • Conduct pH-rate profiling (pH 1–13) using buffer systems (e.g., HCl/NaOH) and monitor decomposition via UV spectroscopy .
  • Apply Arrhenius kinetics at multiple temperatures to extrapolate shelf-life under storage conditions .

Application-Oriented Questions

Q. How can this compound be integrated into solid-phase peptide synthesis (SPPS)?

  • Methodology :
  • Functionalize Wang resin with the compound via ester linkage (DIC/HOBt activation) .
  • Validate loading efficiency by Fmoc quantification (UV absorbance at 301 nm after piperidine deprotection) .
  • Compare resin performance to standard Fmoc-amine resins in synthesizing model peptides (e.g., ACP) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.